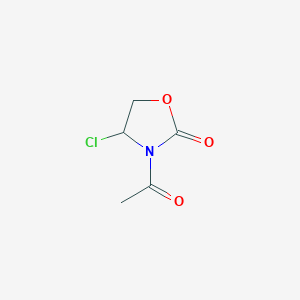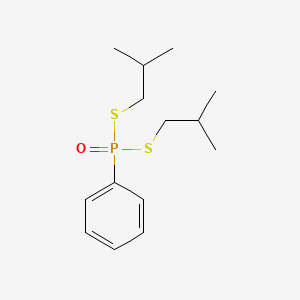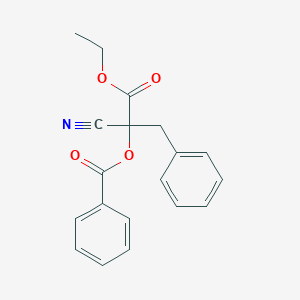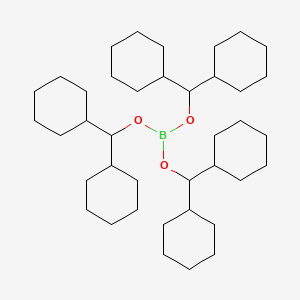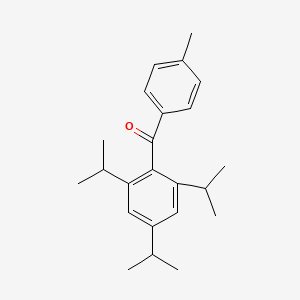
2,4,6-Triisopropyl-4'-methylbenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triisopropyl-4’-methylbenzophenone is an organic compound belonging to the benzophenone family It is characterized by the presence of three isopropyl groups at the 2, 4, and 6 positions on one phenyl ring and a methyl group at the 4’ position on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triisopropyl-4’-methylbenzophenone typically involves Friedel-Crafts acylation. The reaction starts with the acylation of 2,4,6-triisopropylbenzoyl chloride with 4-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods: On an industrial scale, the production of 2,4,6-Triisopropyl-4’-methylbenzophenone follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve high-quality products.
Types of Reactions:
Oxidation: 2,4,6-Triisopropyl-4’-methylbenzophenone can undergo oxidation reactions, typically forming corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, resulting in the formation of 2,4,6-triisopropyl-4’-methylbenzyl alcohol.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the isopropyl and methyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 2,4,6-triisopropylbenzoic acid.
Reduction: Formation of 2,4,6-triisopropyl-4’-methylbenzyl alcohol.
Substitution: Formation of various substituted benzophenones depending on the substituent introduced.
Scientific Research Applications
2,4,6-Triisopropyl-4’-methylbenzophenone has been utilized in various scientific research applications:
Chemistry: It is used as a photoinitiator in polymerization reactions due to its ability to absorb UV light and generate free radicals.
Biology: The compound’s photochemical properties make it useful in studying light-induced biological processes.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the production of UV-curable coatings, inks, and adhesives.
Mechanism of Action
The mechanism of action of 2,4,6-Triisopropyl-4’-methylbenzophenone primarily involves its photochemical properties. Upon exposure to UV light, the compound absorbs energy and undergoes a photochemical reaction, generating reactive intermediates such as free radicals. These intermediates can initiate polymerization reactions or interact with biological molecules, leading to various effects.
Molecular Targets and Pathways:
Photoinitiation: The compound acts as a photoinitiator by generating free radicals that initiate polymerization.
Photosensitization: In biological systems, it can sensitize cells to light, leading to the generation of reactive oxygen species that can damage cellular components.
Comparison with Similar Compounds
- 2,4,6-Triisopropylbenzophenone
- 2,4,6-Triisopropyl-4’-methoxybenzophenone
- 2,4,6-Triisopropyl-4’-chlorobenzophenone
Comparison: 2,4,6-Triisopropyl-4’-methylbenzophenone is unique due to the presence of the methyl group at the 4’ position, which influences its photochemical properties and reactivity. Compared to its analogs, it exhibits different absorption spectra and reactivity patterns, making it suitable for specific applications where these properties are advantageous.
Properties
CAS No. |
74766-25-9 |
|---|---|
Molecular Formula |
C23H30O |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
(4-methylphenyl)-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C23H30O/c1-14(2)19-12-20(15(3)4)22(21(13-19)16(5)6)23(24)18-10-8-17(7)9-11-18/h8-16H,1-7H3 |
InChI Key |
MRICDUQHTHZHEO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


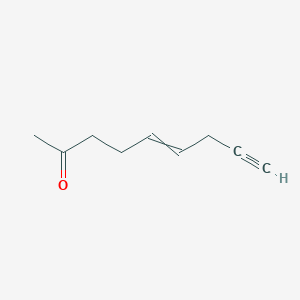
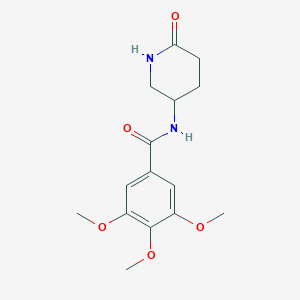

![4-Chloro-2-(methylsulfanyl)pyrido[2,3-d]pyrimidine](/img/structure/B14457236.png)

![Acetic acid, phenoxy-, 2-[(2-cyanoethyl)[4-[(4-nitrophenyl)azo]phenyl]amino]ethyl ester](/img/structure/B14457243.png)

![Morpholine, 4-[[3-(methylthio)-2-triazenylidene]phenylmethyl]-](/img/structure/B14457261.png)

![N-Butyl-2-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetyl]hydrazine-1-carbothioamide](/img/structure/B14457279.png)
